4-Tert-butyl-3'-fluoro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

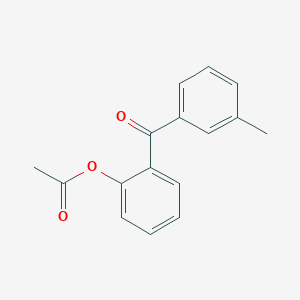

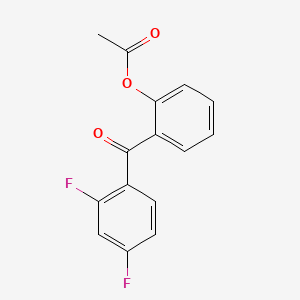

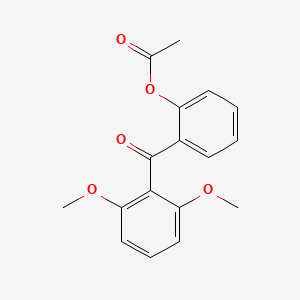

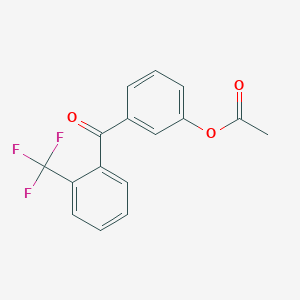

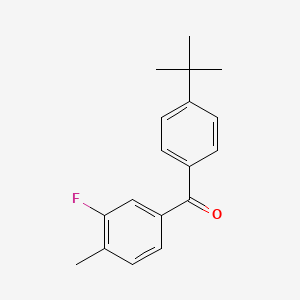

“4-Tert-butyl-3’-fluoro-4’-methylbenzophenone” is a chemical compound with the molecular formula C18H19FO . It has a molecular weight of 270.35 g/mol . The compound is also known as TBB.

Molecular Structure Analysis

The InChI code for “4-Tert-butyl-3’-fluoro-4’-methylbenzophenone” is 1S/C18H19FO/c1-12-5-6-14 (11-16 (12)19)17 (20)13-7-9-15 (10-8-13)18 (2,3)4/h5-11H,1-4H3 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Tert-butyl-3’-fluoro-4’-methylbenzophenone” include its molecular formula (C18H19FO) and its molecular weight (270.3 g/mol) .

Scientific Research Applications

Synthesis and Magnetism in Rare-Earth Metal Compounds

4-Tert-butyl-3'-fluoro-4'-methylbenzophenone is used in the synthesis of rare-earth metal compounds. For example, the Schiff-base proligand derived from it has been used with lanthanides, resulting in compounds with varying arrangements of metal atoms and nuclearities. These compounds exhibit properties like weak ferromagnetic or antiferromagnetic interactions and single-molecule magnet behavior under certain conditions (Yadav et al., 2015).

Catalysis in Organic Chemistry

It has been utilized in the field of organic chemistry, particularly in catalysis. For instance, it's involved in hydroborations of alkenes using bulky dioxaborocines, demonstrating its role in facilitating specific types of chemical reactions (Hunter et al., 2011).

Development of Poly(arylene ether ketone)s

This compound is also significant in the development of high molecular weight poly(arylene ether ketone)s. Its derivative, used as a bisphenol, enables the exploration of the impact of molecular structure on the physical, thermal, mechanical, and adhesion properties of these polymers (Yıldız et al., 2007).

Fluorescent Molecular Rotors and Bioimaging

Derivatives of 4-Tert-butyl-3'-fluoro-4'-methylbenzophenone have been used in the creation of fluorescent molecular rotors for applications such as viscosity sensing, reversible thermochromism, and bioimaging cells. These compounds have shown low cytotoxicity, making them suitable for biological applications (Ibarra-Rodrı Guez et al., 2017).

Analysis of Polymer Aging and Stabilization

Its oxidation products have been studied in the context of polymer aging. For instance, its oxidation product in polyethylene film was identified as a factor leading to discoloration, suggesting its role in the aging process of polymers and the importance of stabilizers (Daun et al., 1974).

properties

IUPAC Name |

(4-tert-butylphenyl)-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEZXNCLTWCMAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175996 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl](3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3'-fluoro-4'-methylbenzophenone | |

CAS RN |

951886-36-5 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl](3-fluoro-4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.